molecular formula C18H19N5OS B12029570 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 482639-68-9

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12029570
CAS No.: 482639-68-9
M. Wt: 353.4 g/mol
InChI Key: ROPUAQJJVODBEE-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with pyridine-4-carboxaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to form the triazole ring.

    Introduction of the Sulfanyl Group: The triazole derivative is then reacted with a thiol compound, such as 4-methylbenzenethiol, under basic conditions to introduce the sulfanyl group.

    Acetylation: The final step involves the acetylation of the sulfanyl-triazole derivative with acetic anhydride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Functionalized triazole and pyridine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can be compared with other triazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

482639-68-9

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H19N5OS/c1-3-23-17(14-8-10-19-11-9-14)21-22-18(23)25-12-16(24)20-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,20,24)

InChI Key

ROPUAQJJVODBEE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=NC=C3

Origin of Product

United States

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